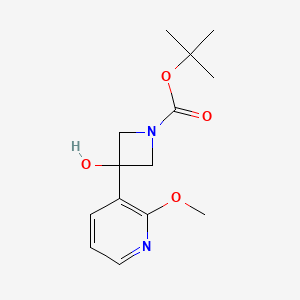

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

Description

Chemical Structure and Key Features

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by:

- Azetidine core: A four-membered saturated ring with a hydroxyl group and a 2-methoxypyridin-3-yl substituent at the 3-position.

- tert-Butyl carbamate group: Provides steric protection, enhancing stability against enzymatic or chemical degradation.

- 2-Methoxypyridin-3-yl substituent: Introduces aromaticity and polarizability, enabling π-π stacking and hydrogen-bonding interactions.

Applications

This scaffold is widely used in medicinal chemistry as a building block for kinase inhibitors, GPCR modulators, and other bioactive molecules due to its rigid conformation and tunable substituents .

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)10-6-5-7-15-11(10)19-4/h5-7,18H,8-9H2,1-4H3 |

InChI Key |

MNGPEUNXZUZMEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(N=CC=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions.

Attachment of the Methoxypyridinyl Group: This step involves the coupling of a methoxypyridine derivative with the azetidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridine ring.

Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology:

Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

Medicine:

Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.

Industry:

Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the methoxypyridinyl group can participate in π-π interactions, and the azetidine ring can provide steric hindrance. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate are compared below with analogous azetidine derivatives.

Positional Isomers and Pyridine Derivatives

Key Observations :

- Positional isomerism (2- vs.

- Pyridinylmethyl substituents introduce conformational flexibility, which may improve solubility but reduce target specificity .

Aromatic vs. Aliphatic Substituents

Key Observations :

- Aliphatic hydroxyl groups (e.g., 2-hydroxypropyl) improve hydrophilicity, making these derivatives suitable for aqueous formulations .

Functional Group Variations

Key Observations :

- Amino groups enable crosslinking or derivatization, expanding utility in peptide-mimetic drug design .

- Fluorine incorporation increases lipophilicity and resistance to oxidative metabolism, improving pharmacokinetics .

Table 1: Structural Comparison of Key Analogs

| Feature | Target Compound | Pyridinylmethyl Analog | Phenyl Analog |

|---|---|---|---|

| Substituent | 2-Methoxypyridin-3-yl | Pyridin-2-ylmethyl | Phenyl |

| Molecular Weight | 280.32 | 264.32 | 249.31 |

| logP (Predicted) | 1.8 | 1.5 | 2.3 |

| Key Application | Kinase inhibitors | Flexible linkers | Lipophilic scaffolds |

Biological Activity

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate is a synthetic organic compound notable for its azetidine core and methoxypyridine substituent. With a molecular formula of and a molecular weight of 280.32 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's unique reactivity.

- Methoxypyridine Group : This moiety can enhance biological interactions through hydrogen bonding and π-π stacking interactions.

- Hydroxy Group : Provides additional sites for hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various strains of bacteria. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, indicating that the compound could serve as a potential lead in the development of new antibacterial agents .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. This inhibition could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways involved in cell survival and proliferation, making it a candidate for further research in cancer therapeutics.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Piperidine ring instead of azetidine | Different substitution pattern influences activity |

| tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | Similar azetidine core | Variation in methyl substitution affects properties |

| tert-butyl 3-(6-hydroxy-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | Contains a pyrimidinyl group | Distinctive heterocyclic structure alters reactivity |

This table illustrates how the methoxypyridinic substitution may confer distinct pharmacological properties not found in other related compounds .

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of Hydroxy Group : Hydroxylation reactions.

- Attachment of Methoxypyridinyl Group : Coupling reactions, often using palladium-catalyzed methods.

- Esterification : Finalizing the structure through esterification with tert-butyl alcohol.

The mechanism of action is believed to involve interactions with specific proteins or enzymes, where the functional groups facilitate binding through hydrogen bonds and hydrophobic interactions. This modulation can lead to various biological effects, contributing to its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate?

- Methodology : A feasible approach involves coupling azetidine intermediates with 2-methoxypyridine derivatives. For example, tert-butyl-protected azetidines can undergo nucleophilic substitution or cross-coupling reactions. A related synthesis for tert-butyl azetidine derivatives uses dichloromethane as a solvent with DMAP and triethylamine as catalysts at 0–20°C . Optimization of reaction time and temperature is critical to maximize yield and purity.

- Key Steps :

- Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Hydroxylation at the 3-position via oxidation or hydroxyl group introduction.

- Coupling with 2-methoxypyridine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halogenated pyridines are used .

Q. How can the compound be characterized using spectroscopic methods?

- Analytical Workflow :

- NMR : Analyze - and -NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH), tert-butyl group (δ 1.2–1.4 ppm), and 2-methoxypyridine signals (δ 8.0–8.5 ppm for aromatic protons; δ 3.8–4.0 ppm for methoxy) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) and fragmentation patterns.

- HPLC/LC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted intermediates or de-Boc products) .

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation :

- GHS Classification : Likely acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) based on structurally similar azetidine derivatives .

- Protocols :

- Use fume hoods and PPE (gloves, lab coat, goggles).

- Avoid inhalation of dust; employ respiratory protection if handling powders.

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the azetidine ring?

- Chiral Resolution :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for hydroxylation).

- For tert-butyl-protected azetidines, chiral HPLC or enzymatic resolution may separate enantiomers .

Q. What is the reactivity of the 2-methoxypyridine moiety in cross-coupling reactions?

- Functionalization Strategies :

- Borylation : Convert the pyridine ring to a boronate ester for Suzuki-Miyaura coupling. For example, tert-butyl 3-hydroxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate has been used in such reactions .

- Demethylation : Remove the methoxy group under acidic conditions (e.g., BBr) to generate a reactive pyridinol intermediate .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Root-Cause Analysis :

- Tautomerism : The hydroxyl and pyridine groups may participate in keto-enol tautomerism, causing split signals. Use variable-temperature NMR to identify dynamic equilibria .

- Impurity Profiling : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) .

- Case Study : A tert-butyl azetidine-carboxylate derivative showed unexpected -NMR splitting due to rotameric conformers of the Boc group; slow rotation at low temperatures simplified the spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.